molecular formula C19H20FN3O B2495578 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide CAS No. 850931-11-2

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide

Cat. No. B2495578
CAS RN: 850931-11-2
M. Wt: 325.387
InChI Key: PDJIJNSZMYOJIZ-UHFFFAOYSA-N
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Description

This compound is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This compound has been shown to exhibit biological activity against certain types of cancer cells, as well as antibacterial and antifungal activity.


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a pyridine ring through a CC or CN bond . The InChI code for this compound is 1S/C14H12FN3/c1-9-6-7-18-12 (8-9)17-13 (14 (18)16)10-2-4-11 (15)5-3-10/h2-8H,16H2,1H3 .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesised by using solid support catalysts such as Al2O3, and TiCl4 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 241.27 .

Scientific Research Applications

  • Anticancer Activity Biological Activity: This compound has demonstrated activity against certain types of cancer cells.
  • Pyrrolidine Scaffold in Medicinal Chemistry

    • Stereochemistry and Pharmacophore Space : Its sp3-hybridization allows efficient exploration of pharmacophore space. The non-planarity of the ring (pseudorotation) enhances 3D coverage .

    Imidazole Derivatives

    • Anti-HIV-1 Activity : Explore molecular docking studies of indole derivatives containing imidazole .

    Triazoles in Drug Discovery

    • High Yield : Consider tert-butanol peroxide as an oxidant for efficient triazole synthesis .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c1-12(2)10-17(24)22-19-18(14-4-6-15(20)7-5-14)21-16-11-13(3)8-9-23(16)19/h4-9,11-12H,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJIJNSZMYOJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)CC(C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide

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